molecular formula C5H7Cl B1346679 3-Chlorocyclopentene CAS No. 96-40-2

3-Chlorocyclopentene

Cat. No.: B1346679
CAS No.: 96-40-2
M. Wt: 102.56 g/mol
InChI Key: LPSWJRSLXCPGBK-UHFFFAOYSA-N
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Description

3-Chlorocyclopentene is an organic compound with the molecular formula C5H7Cl. It is a chlorinated derivative of cyclopentene, characterized by the presence of a chlorine atom attached to the third carbon of the cyclopentene ring. This compound is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorocyclopentene can be synthesized through the addition of hydrogen chloride to cyclopentadiene. The reaction involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound typically involves the same basic synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorocyclopentene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with various reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.

    Addition Reactions: Reagents such as hydrogen, halogens, and hydrogen halides are commonly used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed:

Scientific Research Applications

3-Chlorocyclopentene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chlorocyclopentene involves its reactivity due to the presence of the chlorine atom and the double bond in the cyclopentene ring. The chlorine atom makes the compound susceptible to nucleophilic substitution reactions, while the double bond allows for addition reactions. These properties enable the compound to interact with various molecular targets and pathways, leading to the formation of different products .

Comparison with Similar Compounds

    Cyclopentene: The parent compound without the chlorine atom.

    3-Bromocyclopentene: A similar compound with a bromine atom instead of chlorine.

    3-Iodocyclopentene: A similar compound with an iodine atom instead of chlorine.

Comparison:

    Reactivity: 3-Chlorocyclopentene is more reactive than cyclopentene due to the presence of the chlorine atom. Compared to 3-bromocyclopentene and 3-iodocyclopentene, it is less reactive due to the lower reactivity of chlorine compared to bromine and iodine.

    Applications: While all these compounds are used in organic synthesis, this compound is preferred in reactions where a moderate reactivity is desired. .

Properties

IUPAC Name

3-chlorocyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl/c6-5-3-1-2-4-5/h1,3,5H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSWJRSLXCPGBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10914700
Record name 3-Chlorocyclopent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10914700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96-40-2
Record name 3-Chlorocyclopentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentene, 3-chloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorocyclopent-1-ene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorocyclopent-1-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 3-Chlorocyclopentene serves as a versatile building block in organic synthesis and polymer chemistry.

  • Polymerization Initiator: It acts as an initiator in the cationic polymerization of isobutene, enabling the synthesis of polyisobutenes with controlled molecular weights and narrow molecular weight distributions [].
  • Organic Synthesis: It's employed in various reactions, such as alkylations [], to construct complex molecules. For example, it is used in the synthesis of enantiomerically pure cyclopent-2-ene-1-carboxylic acid and (cyclopent-2-enyl)acetic acid [].

A: The interaction between this compound and Tungsten Hexachloride (WCl6) is a complex process involving multiple intermediates []. This reaction is significant because it's believed to generate species capable of initiating the polymerization of cyclopentene. Gas chromatography analysis reveals the formation of various products, including this compound, suggesting a complex reaction mechanism [].

A: this compound is a crucial starting material in the multi-step synthesis of bicyclo[3.3.0]octa-3,7-dien-2,6-dione []. The process involves the following steps:

a. **Coupling:** this compound is coupled using magnesium to form 1,1'-bi-2-cyclopentenyl [].b. **Ozonolysis and Oxidation:**  The coupled product undergoes ozonolysis followed by oxidation to yield hexane-1,3,4,6-tetracarboxylic acid [].c. **Esterification and Cyclization:** The tetracarboxylic acid is converted to its tetramethyl ester, which then undergoes a Dieckmann condensation to form a bicyclic diketone [].d. **Decarboxylation and Chlorination:**  Decarboxylation followed by chlorination introduces two chlorine atoms to the bicyclic structure [].e. **Ketal Formation and Dehydrochlorination:**  Protection of the ketone groups as ketals, followed by dehydrochlorination with potassium tert-butoxide, generates the bicyclo[3.3.0]octa-3,7-dien-2,6-dione diethyleneketal [].f. **Ketal Exchange:**  Finally, a ketal exchange reaction yields the target compound, bicyclo[3.3.0]octa-3,7-dien-2,6-dione [].

A: Yes, this compound plays a key role in synthesizing both epimers of L-cyclopentenylglycine, a naturally occurring non-proteinogenic amino acid []. This synthesis involves a condensation reaction with diethyl acetylaminomalonate, followed by deethoxycarbonylation, chromatographic separation, and enzymatic resolution using α-chymotrypsin [].

A: Research indicates the successful synthesis of 3-(4'-Pentenyl)cyclopentene-1 from this compound-1, demonstrating its utility in creating new monomers []. This novel monomer presents opportunities for the development of new polymeric materials with potentially tailored properties.

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